molecular formula C22H23N3O4 B11497541 2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,3-dioxoisoindoline-5-carboxamide

2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,3-dioxoisoindoline-5-carboxamide

Cat. No.: B11497541
M. Wt: 393.4 g/mol
InChI Key: YYMUPFGGMPRRFT-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with a unique structure that combines a phthalimide core with a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the following steps:

    Formation of the Phthalimide Core: The phthalimide core can be synthesized by reacting phthalic anhydride with ammonia or a primary amine.

    Introduction of the 4-Methylphenyl Group: This step involves the Friedel-Crafts acylation of the phthalimide with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Morpholine Moiety: The final step involves the nucleophilic substitution of the phthalimide derivative with 2-(morpholin-4-yl)ethylamine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
  • 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
  • 2-Dimethylamino-2-(4-methyl-benzyl)-1-(4-morpholin-4-yl-phenyl)-butan-1-one

Uniqueness

2-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of a phthalimide core with a morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

2-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C22H23N3O4/c1-15-2-5-17(6-3-15)25-21(27)18-7-4-16(14-19(18)22(25)28)20(26)23-8-9-24-10-12-29-13-11-24/h2-7,14H,8-13H2,1H3,(H,23,26)

InChI Key

YYMUPFGGMPRRFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCN4CCOCC4

Origin of Product

United States

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